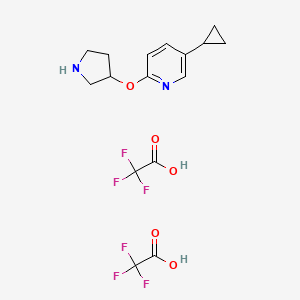
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid) is a chemical compound with the molecular formula C16H18F6N2O5 It is known for its unique structure, which includes a cyclopropyl group, a pyrrolidin-3-yloxy group, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid) typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.
Attachment of the Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group can be attached through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable leaving group on the pyridine ring.
Formation of the Bis(trifluoroaceticacid) Salt: The final step involves the formation of the bis(trifluoroaceticacid) salt by reacting the compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the pyrrolidin-3-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
- 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine
Uniqueness
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid) is unique due to the presence of the bis(trifluoroaceticacid) salt, which can enhance its solubility and stability. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H18F6N2O5 |
|---|---|
Poids moléculaire |
432.31 g/mol |
Nom IUPAC |
5-cyclopropyl-2-pyrrolidin-3-yloxypyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H16N2O.2C2HF3O2/c1-2-9(1)10-3-4-12(14-7-10)15-11-5-6-13-8-11;2*3-2(4,5)1(6)7/h3-4,7,9,11,13H,1-2,5-6,8H2;2*(H,6,7) |
Clé InChI |
QDFYXRABPOMHEC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CN=C(C=C2)OC3CCNC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189880.png)
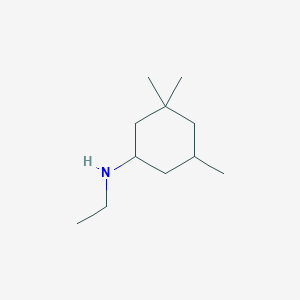


![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13189899.png)

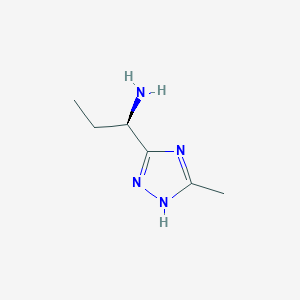
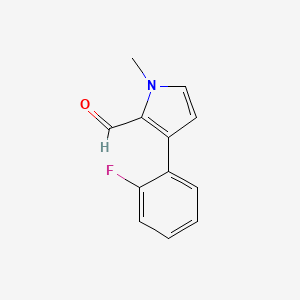
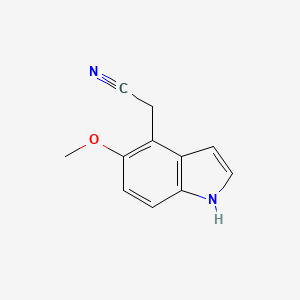
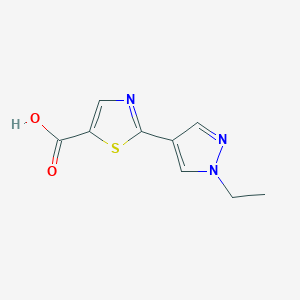
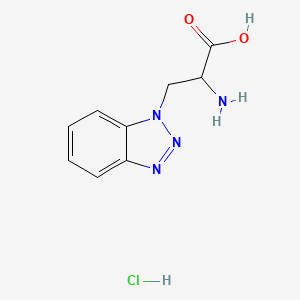
![1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one](/img/structure/B13189942.png)
![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13189947.png)
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13189951.png)
